5-(But-2-ynyloxy)picolinic acid
Overview
Description
5-(But-2-ynyloxy)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a but-2-ynyloxy group attached to the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-2-ynyloxy)picolinic acid typically involves the reaction of picolinic acid with but-2-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the production efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(But-2-ynyloxy)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The but-2-ynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted picolinic acid derivatives.
Scientific Research Applications
5-(But-2-ynyloxy)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(But-2-ynyloxy)picolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit viral entry by interfering with viral-cellular membrane fusion, as seen with other picolinic acid derivatives .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A parent compound with similar structural features.
Nicotinic acid: An isomer with the carboxyl group at a different position.
Isonicotinic acid: Another isomer with distinct properties.
Uniqueness
5-(But-2-ynyloxy)picolinic acid is unique due to the presence of the but-2-ynyloxy group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
5-but-2-ynoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-3-6-14-8-4-5-9(10(12)13)11-7-8/h4-5,7H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHGEDJAUCJHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CN=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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